molecular formula C12H9Cl2N B098577 3-Chloro-N-(4-chlorophenyl)benzenamine CAS No. 15979-79-0

3-Chloro-N-(4-chlorophenyl)benzenamine

Cat. No. B098577
CAS RN: 15979-79-0
M. Wt: 238.11 g/mol
InChI Key: WLXUZUUNMIBZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(4-chlorophenyl)benzenamine, also known as 4'-Chloro-3-chlorobenzanilide, is a chemical compound that belongs to the class of anilides. It is widely used in scientific research due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of 3-Chloro-N-(4-chlorophenyl)benzenamine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Biochemical And Physiological Effects

3-Chloro-N-(4-chlorophenyl)benzenamine has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Chloro-N-(4-chlorophenyl)benzenamine in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its toxicity. The compound is known to be toxic and can cause harm if not handled properly.

Future Directions

There are several future directions for the use of 3-Chloro-N-(4-chlorophenyl)benzenamine in scientific research. One of the areas of interest is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of interest is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the compound's toxicity needs to be further investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, 3-Chloro-N-(4-chlorophenyl)benzenamine is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds and has potential as a drug candidate for the treatment of cancer and inflammatory diseases. The compound's unique properties and characteristics make it a valuable tool for scientific research, and its future directions hold promise for further advancements in the field.

Synthesis Methods

The synthesis of 3-Chloro-N-(4-chlorophenyl)benzenamine involves the reaction of 4-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

3-Chloro-N-(4-chlorophenyl)benzenamine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties. The compound is known to have anticancer, anti-inflammatory, and antimicrobial activities.

properties

CAS RN

15979-79-0

Product Name

3-Chloro-N-(4-chlorophenyl)benzenamine

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H

InChI Key

WLXUZUUNMIBZSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl

Other CAS RN

15979-79-0

Origin of Product

United States

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